molecular formula C7H10ClN3 B11786560 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole

3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole

Cat. No.: B11786560
M. Wt: 171.63 g/mol
InChI Key: NRYIXFDNFICHHL-UHFFFAOYSA-N
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Description

3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with chloromethyl, cyclopropyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a chloromethylating agent, followed by cyclization with a suitable triazole precursor. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazoles .

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with different substituents, such as:

Uniqueness

What sets 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the cyclopropyl group adds rigidity to the molecule, while the chloromethyl group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

3-(chloromethyl)-4-cyclopropyl-5-methyl-1,2,4-triazole

InChI

InChI=1S/C7H10ClN3/c1-5-9-10-7(4-8)11(5)6-2-3-6/h6H,2-4H2,1H3

InChI Key

NRYIXFDNFICHHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C2CC2)CCl

Origin of Product

United States

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